Cas no 54729-18-9 (3,6-Dichloro-2-phenylquinoxaline)

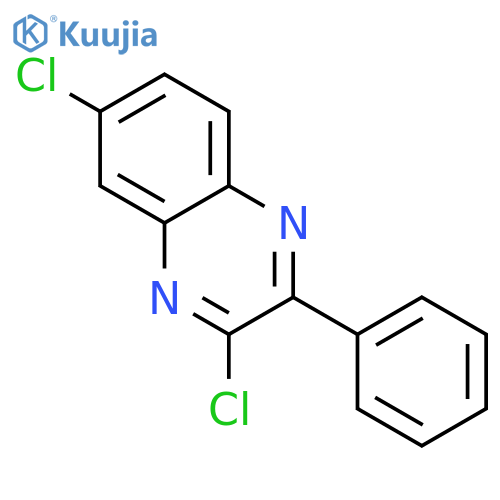

54729-18-9 structure

商品名:3,6-Dichloro-2-phenylquinoxaline

3,6-Dichloro-2-phenylquinoxaline 化学的及び物理的性質

名前と識別子

-

- 3,6-Dichloro-2-phenylquinoxaline

- 54729-18-9

-

- インチ: InChI=1S/C14H8Cl2N2/c15-10-6-7-11-12(8-10)18-14(16)13(17-11)9-4-2-1-3-5-9/h1-8H

- InChIKey: DGNNXPMUORKDLX-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C2=C(Cl)N=C3C=C(C=CC3=N2)Cl

計算された属性

- せいみつぶんしりょう: 274.0064537g/mol

- どういたいしつりょう: 274.0064537g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 281

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.8Ų

- 疎水性パラメータ計算基準値(XlogP): 4.5

3,6-Dichloro-2-phenylquinoxaline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM141826-1g |

3,6-dichloro-2-phenylquinoxaline |

54729-18-9 | 95% | 1g |

$*** | 2023-05-30 | |

| Chemenu | CM141826-1g |

3,6-dichloro-2-phenylquinoxaline |

54729-18-9 | 95% | 1g |

$720 | 2021-08-05 | |

| Alichem | A019110041-5g |

3,6-Dichloro-2-phenylquinoxaline |

54729-18-9 | 95% | 5g |

$2532.60 | 2023-09-01 | |

| Alichem | A019110041-25g |

3,6-Dichloro-2-phenylquinoxaline |

54729-18-9 | 95% | 25g |

$6164.00 | 2023-09-01 | |

| Alichem | A019110041-10g |

3,6-Dichloro-2-phenylquinoxaline |

54729-18-9 | 95% | 10g |

$3588.52 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737888-1g |

3,6-Dichloro-2-phenylquinoxaline |

54729-18-9 | 98% | 1g |

¥4821.00 | 2024-05-09 |

3,6-Dichloro-2-phenylquinoxaline 関連文献

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

54729-18-9 (3,6-Dichloro-2-phenylquinoxaline) 関連製品

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 57707-64-9(2-azidoacetonitrile)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量